Des-(2,2-Dimethyl) Oxo Pyrethrin

Description

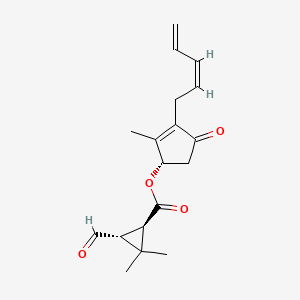

Des-(2,2-Dimethyl) Oxo Pyrethrin is a synthetic derivative of pyrethroid analogs, characterized by the absence of the 2,2-dimethyl substituents typically present in natural pyrethrins. This structural modification enhances its stability and reactivity, making it a subject of interest in agrochemical and catalytic research.

Properties

Molecular Formula |

C18H22O4 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

[(1S)-2-methyl-4-oxo-3-[(2Z)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C18H22O4/c1-5-6-7-8-12-11(2)15(9-14(12)20)22-17(21)16-13(10-19)18(16,3)4/h5-7,10,13,15-16H,1,8-9H2,2-4H3/b7-6-/t13-,15+,16+/m1/s1 |

InChI Key |

GBPUQZZQEGMXMQ-IQJIYECGSA-N |

Isomeric SMILES |

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=O)C/C=C\C=C |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=O)CC=CC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Des-(2,2-Dimethyl) Oxo Pyrethrin with sulfoximine derivatives reported in recent studies (Table 1). Key parameters include substituent effects, thermal stability, and catalytic reactivity.

Table 1: Structural and Physical Properties of Sulfoximine Derivatives

| Compound ID | Substituent on Phenyl Ring | Physical State | Melting Point (°C) | Key Characterization Methods |

|---|---|---|---|---|

| 1b | p-Tolyl | Not reported | Not reported | NMR (¹H, ¹³C) |

| This compound | Pyrethroid backbone (des-dimethyl) | Not reported | Not reported | Hypothesized via DFT studies |

| 1d | 4-(tert-Butyl)phenyl | Not reported | Not reported | NMR (¹H, ¹³C) |

| 1e | 4-Methoxyphenyl | Not reported | Not reported | NMR (¹H, ¹³C) |

| 1f | 4-(Chloromethyl)phenyl | White solid | 137.3–138.5 | NMR (¹H, ¹³C) |

| 1h | 4-(Trifluoromethoxy)phenyl | Not reported | Not reported | NMR (¹H, ¹³C) |

Key Findings:

Substituent Effects on Stability: The 4-(chloromethyl)phenyl substituent in 1f confers higher crystallinity (evidenced by its distinct melting point) compared to electron-donating groups like methoxy (1e) or bulky tert-butyl (1d) .

Spectroscopic Characterization :

- All derivatives, including the target compound, were analyzed via ¹H and ¹³C NMR, confirming the integrity of the sulfoximine core and substituent regiochemistry .

DFT-Based Reactivity Insights :

- Density functional theory (DFT) studies suggest that electron-withdrawing groups (e.g., trifluoromethoxy in 1h ) stabilize transition states in catalytic processes, a property that may extend to this compound due to its oxo group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.